Cdk9/10/gsk3|A-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclin-dependent kinase 9, cyclin-dependent kinase 10, and glycogen synthase kinase 3 are protein kinases that play crucial roles in various cellular processes, including cell cycle regulation, transcription, and signaling pathways. These kinases are involved in the regulation of gene expression, cell proliferation, and apoptosis, making them significant targets for therapeutic interventions, particularly in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cyclin-dependent kinase 9 and glycogen synthase kinase 3 involves the expression of these proteins in human embryonic kidney 293T cells. The cells are lysed at 4°C for 30 minutes in an immunoprecipitation buffer containing 20 mM HEPES (pH 7.4), 1% Igepal, 150 mM sodium chloride, 10 mM potassium chloride, 0.1 mM ethylene glycol tetraacetic acid, 0.1 mM ethylenediaminetetraacetic acid, 1 mM dithiothreitol, and protease and phosphatase inhibitor cocktails .

Industrial Production Methods: Industrial production methods for these kinases typically involve recombinant DNA technology, where the genes encoding these proteins are cloned into expression vectors and introduced into suitable host cells. The host cells are then cultured in bioreactors, and the proteins are purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclin-dependent kinase 9 and glycogen synthase kinase 3 undergo various chemical reactions, including phosphorylation, dephosphorylation, and inhibition by small molecules. These reactions are crucial for their regulatory functions in cellular processes .

Common Reagents and Conditions: Common reagents used in the reactions involving these kinases include adenosine triphosphate, magnesium ions, and specific inhibitors such as flavopiridol for cyclin-dependent kinase 9 and lithium chloride for glycogen synthase kinase 3 .

Major Products Formed: The major products formed from these reactions include phosphorylated substrates, which are essential for the regulation of gene expression and cell cycle progression .

Scientific Research Applications

Cyclin-dependent kinase 9 and glycogen synthase kinase 3 have extensive applications in scientific research, particularly in the fields of cancer biology, neurobiology, and drug discovery. These kinases are targeted for the development of novel anticancer therapies due to their roles in regulating transcription and cell proliferation .

In cancer research, inhibitors of cyclin-dependent kinase 9 and glycogen synthase kinase 3 are being investigated for their potential to suppress tumor growth and enhance the efficacy of existing treatments. Additionally, these kinases are studied for their involvement in neurodegenerative diseases, such as Alzheimer’s disease, where glycogen synthase kinase 3 is implicated in the formation of neurofibrillary tangles .

Mechanism of Action

Cyclin-dependent kinase 9 forms a complex with cyclin T1 to create the positive transcription elongation factor b, which phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcription elongation. Inhibitors of cyclin-dependent kinase 9, such as flavopiridol, competitively bind to the kinase, preventing its activity and thereby inhibiting transcription .

Glycogen synthase kinase 3 functions by phosphorylating serine or threonine residues on its target substrates. A positively charged pocket adjacent to the active site binds a priming phosphate group attached to a serine or threonine four residues C-terminal of the target phosphorylation site .

Comparison with Similar Compounds

Cyclin-dependent kinase 9 and glycogen synthase kinase 3 are part of larger families of kinases with similar functions. Cyclin-dependent kinase 9 is similar to other cyclin-dependent kinases, such as cyclin-dependent kinase 2 and cyclin-dependent kinase 4, which also regulate cell cycle progression and transcription .

Glycogen synthase kinase 3 is similar to other serine/threonine kinases, such as protein kinase B and protein kinase C, which are involved in various signaling pathways. glycogen synthase kinase 3 is unique in its ability to regulate multiple substrates and processes, making it a versatile target for therapeutic interventions .

List of Similar Compounds

- Cyclin-dependent kinase 2

- Cyclin-dependent kinase 4

- Protein kinase B

- Protein kinase C

These kinases share structural and functional similarities with cyclin-dependent kinase 9 and glycogen synthase kinase 3, but each has distinct roles and regulatory mechanisms in cellular processes .

Properties

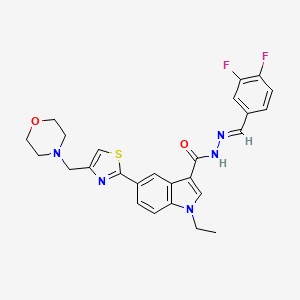

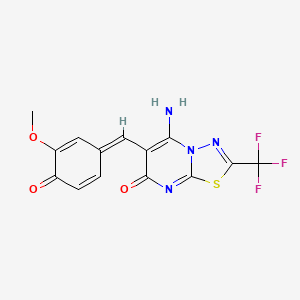

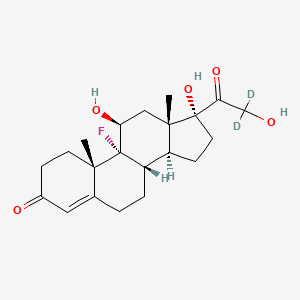

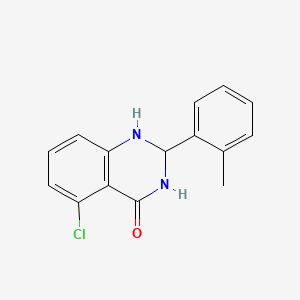

Molecular Formula |

C29H24ClN3O4S |

|---|---|

Molecular Weight |

546.0 g/mol |

IUPAC Name |

2-[2-chloro-4-(1-methylbenzimidazol-2-yl)sulfanylphenyl]-5,7-dihydroxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)chromen-4-one |

InChI |

InChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3 |

InChI Key |

BTDCUFCJAWQJCI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)